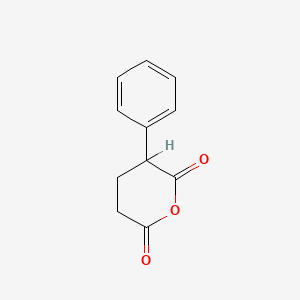

2-Phenylglutaric anhydride

Description

Overview of Glutaric Anhydride (B1165640) Derivatives in Organic Chemistry

Glutaric anhydride and its derivatives are a class of cyclic anhydrides that serve as versatile building blocks in organic synthesis. chemimpex.com Characterized by a six-membered ring structure, these compounds possess two electrophilic carbonyl groups, making them susceptible to nucleophilic attack. fiveable.me This reactivity is fundamental to their utility as key intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. chemimpex.com

The applications of glutaric anhydride derivatives are extensive. In polymer chemistry, they function as monomers for the production of polyesters, contributing to properties such as flexibility and durability. chemimpex.comebi.ac.uk Their ability to react with nucleophiles like alcohols and amines is exploited in the formation of esters and amides, respectively. libretexts.org This reactivity is central to their role in creating biologically active compounds and advanced materials. chemimpex.com

Research has explored various substituted glutaric anhydrides to modulate reactivity and introduce specific functionalities. For instance, alkyl-substituted glutaric anhydrides, such as 3-methylglutaric anhydride and 3,3-dimethylglutaric anhydride, have been used in the Wittig reaction to yield enol-lactones and in Castagnoli-Cushman reactions to produce lactams. publish.csiro.aunih.gov The introduction of substituents can influence reaction rates and stereoselectivity, offering chemists greater control over synthetic outcomes. publish.csiro.aunih.gov The aryl substituent in 2-phenylglutaric anhydride, for example, favors enolization, allowing reactions to proceed under milder conditions. nih.gov

Significance of this compound as a Synthetic Intermediate

This compound, also known as α-phenylglutaric anhydride, is a significant synthetic intermediate distinguished by the presence of a phenyl group on the carbon adjacent to one of the carbonyls. orgsyn.orgnih.gov This structural feature imparts unique chemical properties and makes it a valuable precursor in various synthetic pathways. It is used in the preparation of peptides containing modified amino acids, which can act as modulators for receptors like GLP-1R and GIPR. lookchem.com

The compound's utility is further demonstrated in biochemical research. Studies have utilized this compound to modify proteins, such as human insulin (B600854). researchgate.netnih.gov In one study, modification of insulin with this compound was investigated to assess its effect on the protein's propensity to form amyloid fibrils, a phenomenon associated with diabetes. researchgate.netnih.gov The resulting modified insulin showed altered thermal stability and structural compactness and underwent amorphous aggregation instead of forming amyloid fibrils. researchgate.netnih.gov

The physical and chemical properties of this compound are well-documented, providing essential data for its application in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₀O₃ | nih.govchemsynthesis.com |

| Molecular Weight | 190.19 g/mol | nih.gov |

| CAS Number | 2959-96-8 | nih.gov |

| Appearance | White to light yellow crystalline solid | cymitquimica.com |

| Melting Point | 92-97 °C | chemsynthesis.com |

| Boiling Point | 170-180 °C at 0.5-0.7 Torr | echemi.com |

| IUPAC Name | 3-phenyloxane-2,6-dione | nih.gov |

Historical Context of Research on α-Phenylglutaric Anhydride

Research into α-phenylglutaric anhydride has a history extending over a century. Early work focused on the fundamental synthesis and characterization of the compound and its corresponding acid. An early reference to the related α-phenylglutaric acid can be traced back to a publication by Fichter and Merckens in 1901. orgsyn.org

A significant milestone in the practical synthesis of α-phenylglutaric anhydride was documented in Organic Syntheses, a respected collection of verified chemical procedures. The published method describes the preparation of the anhydride from α-phenyl-α-carbethoxyglutaronitrile, which is hydrolyzed and decarboxylated to form α-phenylglutaric acid. orgsyn.org The subsequent and final step involves the cyclization of the diacid to the anhydride, a reaction that can be achieved by direct distillation under reduced pressure, though using acetic anhydride is noted to yield a purer product. orgsyn.org This procedure provides a reliable yield of 82-86%. orgsyn.org

Further academic interest in the compound's reactivity was evident by the mid-20th century. A notable study published in the Journal of the American Chemical Society in 1949 investigated the cyclization of α-phenylglutaric anhydride, highlighting its importance in studies of chemical structure and reactivity. acs.org These foundational studies established this compound as a readily accessible and synthetically useful molecule, paving the way for its subsequent applications in more complex chemical syntheses.

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound / α-Phenylglutaric anhydride | C₁₁H₁₀O₃ |

| Glutaric anhydride | C₅H₆O₃ |

| Acetic anhydride | C₄H₆O₃ |

| 2-phenylglutaric acid / α-Phenylglutaric acid | C₁₁H₁₂O₄ |

| 3-methylglutaric anhydride | C₆H₈O₃ |

| 3,3-dimethylglutaric anhydride | C₇H₁₀O₃ |

| Insulin | C₂₅₇H₃₈₃N₆₅O₇₇S₆ |

| α-phenyl-α-carbethoxyglutaronitrile | C₁₅H₁₆N₂O₂ |

| Phenylsuccinic anhydride | C₁₀H₈O₃ |

| Diglycolic anhydride | C₄H₄O₄ |

| Succinic anhydride | C₄H₄O₃ |

Structure

3D Structure

Propriétés

IUPAC Name |

3-phenyloxane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-10-7-6-9(11(13)14-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPRNSAYSSEIGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC(=O)C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871001 | |

| Record name | 3-Phenyloxane-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2959-96-8 | |

| Record name | 2-Phenylglutaric anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2959-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylglutaric anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002959968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2959-96-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenyloxane-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylglutaric anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Phenylglutaric Anhydride

Contemporary Approaches to the Synthesis of 2-Phenylglutaric Anhydride (B1165640) and its Stereoisomers

The synthesis of 2-phenylglutaric anhydride and its stereoisomers is a significant focus in organic chemistry due to their utility as precursors for more complex molecules. Various methods have been developed, ranging from racemic preparations to highly selective enantioselective routes.

Enantioselective synthesis of this compound derivatives often involves the desymmetrization of a prochiral precursor. A notable approach is the asymmetric alcoholysis of 3-phenylglutaric anhydride. This reaction, when catalyzed by cinchona-based sulfonamides, can produce the corresponding monoesters with high enantioselectivity. researchgate.net For instance, the desymmetrization of 3-phenylglutaric anhydrides has been achieved through enzymatic processes, which are then combined with multicomponent reactions like the Ugi reaction to create chiral peptidomimetics in a one-pot, two-step procedure. researchgate.netresearchgate.net

Another powerful strategy is the desymmetrization of anhydrides using carbon nucleophiles. The use of Grignard reagents in the presence of the chiral ligand (-)-sparteine (B7772259) has proven effective for the enantioselective ring-opening of 3-substituted glutaric anhydrides. wiley-vch.de This method yields δ-keto acids with high enantiomeric excess. wiley-vch.de Specifically, reacting 3-phenylglutaric anhydride with phenylmagnesium chloride in the presence of (-)-sparteine can produce the corresponding δ-keto acid in good yield and with up to 96% enantiomeric excess (ee). wiley-vch.de

The racemic synthesis of this compound can be accomplished from various starting materials. One established method begins with α-phenyl-α-carbethoxyglutaronitrile. orgsyn.org This precursor undergoes hydrolysis with hydrochloric acid and acetic acid, followed by extraction of the resulting α-phenylglutaric acid. orgsyn.org The diacid is then treated with acetic anhydride to yield this compound. orgsyn.org This process involves refluxing the nitrile with the acid mixture, extracting the diacid, and then cyclizing it with acetic anhydride, followed by distillation under reduced pressure. orgsyn.org

Another approach involves the reaction of imines with cyclic anhydrides, known as the Castagnoli-Cushman reaction. mdpi.com While this reaction is often used for synthesizing lactams, the principles can be adapted for anhydride synthesis. Additionally, commercially available α-phenylglutaric anhydride can be used as a starting material for further transformations, such as condensation with anilines to form amides. rsc.org

The most direct method for synthesizing this compound is the dehydration of α-phenylglutaric acid. This is typically achieved by heating the diacid with a dehydrating agent like acetic anhydride or acetyl chloride. orgsyn.orgguidechem.com The reaction involves refluxing α-phenylglutaric acid with acetic anhydride for a period, followed by removal of the excess acetic anhydride and distillation of the product under reduced pressure. orgsyn.org The resulting this compound can be purified by recrystallization from a solvent mixture like ethyl acetate (B1210297) and hexane. orgsyn.org The racemic α-phenylglutaric acid itself can be prepared from its anhydride by hydrolysis with boiling water. scispace.com

Table 1: Comparison of Synthetic Routes to this compound

| Route | Precursor(s) | Key Reagents/Catalysts | Product Type | Key Features |

|---|---|---|---|---|

| Enantioselective Alcoholysis | 3-Phenylglutaric anhydride, Alcohol | Cinchona-based sulfonamide | Chiral monoester | High enantioselectivity. researchgate.net |

| Enantioselective Grignard Opening | 3-Phenylglutaric anhydride, Grignard reagent | (-)-Sparteine | Chiral δ-keto acid | High enantiomeric excess. wiley-vch.de |

| Racemic Synthesis | α-Phenyl-α-carbethoxyglutaronitrile | HCl, Acetic acid, Acetic anhydride | Racemic anhydride | Multi-step process from nitrile. orgsyn.org |

Racemic Synthesis from Precursors

Catalytic Asymmetric Synthesis Utilizing this compound Precursors

Precursors to this compound, particularly meso-anhydrides like 3-phenylglutaric anhydride, are valuable substrates in catalytic asymmetric synthesis. The ability to selectively open the anhydride ring provides access to a variety of chiral building blocks.

Organocatalysis has emerged as a powerful tool for the desymmetrization of meso-anhydrides. scienceopen.com These reactions avoid the use of metals and often proceed with high enantioselectivity under mild conditions. Cinchona alkaloids and their derivatives are among the most successful organocatalysts for this transformation. unibo.it For example, quinine (B1679958) has been used as a stoichiometric chiral promoter in the desymmetrization of glutaric anhydride derivatives to produce chiral monoesters, which are intermediates in the synthesis of pharmaceuticals like pregabalin. unibo.it The enantiomeric excess of the product can often be enhanced through crystallization. unibo.it Bifunctional Cinchona-based sulfonamide catalysts have also demonstrated high levels of enantioselectivity in the alcoholytic desymmetrization of meso-glutaric anhydrides. researchgate.net

The use of chiral ligands in conjunction with organometallic reagents is a highly effective strategy for the desymmetrization of anhydrides. (-)-Sparteine, a naturally occurring diamine, has been extensively used as a chiral ligand to control the stereochemistry of reactions involving organolithium and Grignard reagents. wiley-vch.de

In the context of this compound precursors, the desymmetrization of 3-phenylglutaric anhydride using a Grignard reagent in the presence of (-)-sparteine is a landmark example. organic-chemistry.org This reaction constitutes a carbon-carbon bond-forming process that proceeds with high enantioselectivity. organic-chemistry.org The initial studies showed that reacting 3-phenylglutaric anhydride with phenylmagnesium chloride and (-)-sparteine afforded the corresponding ketoacid with 88% ee. organic-chemistry.orgcore.ac.uk Optimization of the reaction conditions, such as using a slight excess of the Grignard reagent and (-)-sparteine, improved both the yield and the enantioselectivity to 91% and 92% ee, respectively. organic-chemistry.orgcore.ac.uk This method is general for a range of anhydrides and Grignard reagents, providing a versatile route to chiral ketoacids. organic-chemistry.org

Table 2: Desymmetrization of 3-Phenylglutaric Anhydride with PhMgCl and (-)-Sparteine

| Entry | Equivalents of PhMgCl | Equivalents of (-)-Sparteine | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| 1 | 1.1 | 1.1 | 63 | 88 | core.ac.uk |

Application of Chiral Ligands (e.g., (-)-Sparteine)

Enzymatic Desymmetrization of Glutaric Anhydrides

Enzymatic desymmetrization represents a green and highly selective alternative to chemical methods for producing optically active compounds from prochiral substrates. researchgate.net Enzymes, particularly lipases, operate under mild conditions and exhibit high enantio- and regioselectivity. researchgate.net The desymmetrization of glutaric anhydrides via enzymatic alcoholysis or hydrolysis yields chiral monoesters that can be used directly in subsequent synthetic steps. iupac.org

The choice of enzyme and solvent is critical for the success of the reaction. iupac.org While numerous enzymes have been tested for the desymmetrization of 3-substituted glutaric anhydrides, many were found to be ineffective due to the high reactivity of the substrate. iupac.org However, immobilized lipases such as Novozym 435 (Candida antarctica lipase (B570770) B, CAL-B) have shown promise. iupac.org For instance, the alcoholysis of 3-phenylglutaric anhydride catalyzed by CALB resulted in a modest enantiomeric excess of 79% ee. nii.ac.jpinternationaljournalssrg.org In contrast, for a related substrate, 3-(4-methoxyphenyl)-glutaric anhydride, Amano PS immobilized lipase provided an outstanding 99% ee. nii.ac.jpinternationaljournalssrg.org This highlights the profound impact of both the substrate structure and the specific enzyme preparation on the stereochemical outcome of the reaction.

Table 1: Selected Enzyme Performance in Desymmetrization of Phenyl-Substituted Glutaric Anhydrides This table is generated based on data for 3-phenylglutaric anhydride and its derivatives as a proxy for the reactivity of phenyl-substituted glutaric anhydrides.

| Substrate | Enzyme | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 3-Phenylglutaric anhydride | Candida antarctica Lipase B (CAL-B) | Monoester | 79% | nii.ac.jp, internationaljournalssrg.org |

| 3-(4-Methoxyphenyl)-glutaric anhydride | Amano PS (immobilized) | Monoester | 99% | nii.ac.jp, internationaljournalssrg.org |

| 3-Phenylglutaric anhydride | Novozym 435A | Monoester | Data indicates successful catalysis | iupac.org |

Novel Synthetic Pathways and Transformations

Synthesis of Imide Derivatives from this compound

This compound is a key starting material for the synthesis of various heterocyclic compounds, particularly imide derivatives like 3-phenylpiperidine-2,6-diones. These structures form the core of molecules with potential biological activity. nih.gov A straightforward and common method to synthesize the parent imide, 3-phenylpiperidine-2,6-dione, involves the reaction of this compound with ammonium (B1175870) carbonate. nih.govresearchgate.netppm.edu.pl This initial imide can then be subjected to further reactions, such as N-alkylation, to produce a library of derivatives. nih.gov

A more general approach involves heating the anhydride with a primary amine in a suitable solvent, such as glacial acetic acid, to yield the corresponding N-substituted imide. bibliotekanauki.pl This method allows for the introduction of a wide variety of substituents on the imide nitrogen, facilitating the exploration of structure-activity relationships in medicinal chemistry programs.

Table 2: Synthesis of Imide Derivatives

| Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|

| This compound | Ammonium carbonate | 3-Phenylpiperidine-2,6-dione | nih.gov, researchgate.net, ppm.edu.pl |

| Substituted Anhydride (general) | Primary Aromatic Amine | N-Aryl substituted imide | bibliotekanauki.pl |

Regioselective and Stereoselective Synthetic Considerations

The synthetic utility of this compound is greatly influenced by regioselective and stereoselective factors in its reactions. As an unsymmetrically substituted anhydride, its two carbonyl groups are chemically distinct, leading to potential regioselectivity in nucleophilic addition reactions. cdnsciencepub.com The phenyl group at the C2 position exerts significant steric hindrance, which can direct an incoming nucleophile to attack the more accessible carbonyl group at the C5 position. cdnsciencepub.com Furthermore, electronic effects of the substituent can also play a crucial role in modulating the reactivity of the adjacent carbonyl group. cdnsciencepub.com

In addition to regioselectivity, the existing chiral center at C2 influences the stereochemical outcome of reactions. When this compound reacts to form products with new stereocenters, the C2 phenyl group can direct the approach of reagents, leading to a preferred diastereomer. This is a key consideration in reactions like the Castagnoli-Cushman reaction, where anhydrides react with imines to form lactams. mdpi.com The reaction of substituted anhydrides with imines can proceed with high stereochemical control, often leading to the formation of a single predominant stereoisomer. nih.gov This inherent stereocontrol makes this compound a valuable precursor for the synthesis of complex, polysubstituted heterocyclic scaffolds with defined stereochemistry. nih.gov

Reactivity and Reaction Mechanisms Involving 2 Phenylglutaric Anhydride

Nucleophilic Acyl Substitution Reactions

As a cyclic anhydride (B1165640), 2-phenylglutaric anhydride readily undergoes nucleophilic acyl substitution. libretexts.org This class of reactions involves the attack of a nucleophile on one of the carbonyl carbons, leading to the opening of the anhydride ring and the formation of a new functional group. The general mechanism proceeds through a tetrahedral intermediate, followed by the elimination of a carboxylate leaving group. vanderbilt.edu

The reaction of this compound with primary and secondary amines results in the formation of amides through a process known as aminolysis. libretexts.orglumenlearning.com This nucleophilic acyl substitution reaction typically requires two molar equivalents of the amine. libretexts.org The first equivalent acts as the nucleophile, attacking a carbonyl carbon of the anhydride. The subsequent ring-opening forms an amide and a carboxylic acid. The second equivalent of the amine then acts as a base to neutralize the carboxylic acid, forming an ammonium (B1175870) carboxylate salt. libretexts.org

The general reaction can be represented as follows: (C₆H₅)C₅H₅O₃ + 2 RNH₂ → (C₆H₅)C₅H₆O₂(NHR) + RNH₃⁺(C₆H₅)C₅H₅O₂⁻

This reaction is a common and efficient method for synthesizing amides from anhydrides. fishersci.it The reaction proceeds readily without the need for heating. lumenlearning.com

Table 1: Amide Formation from this compound and Amines

| Reactant 1 | Reactant 2 (Nucleophile) | Product | Reaction Type |

| This compound | Primary or Secondary Amine | Amide and Carboxylate Salt | Nucleophilic Acyl Substitution (Aminolysis) |

This compound reacts with alcohols to yield esters and a carboxylic acid, a reaction known as alcoholysis. libretexts.org To drive the reaction to completion and neutralize the acidic byproduct, a base such as pyridine (B92270) is often used. quora.com The alcohol acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. libretexts.org Following the formation of a tetrahedral intermediate, the anhydride ring opens, resulting in the formation of an ester and a carboxylate. libretexts.org The base, typically a non-nucleophilic amine like pyridine, deprotonates the alcohol, increasing its nucleophilicity, and also neutralizes the resulting carboxylic acid. quora.com

The mechanism involves the following key steps:

Nucleophilic attack of the alcohol on a carbonyl carbon. libretexts.org

Deprotonation of the resulting intermediate by the base. libretexts.org

Ring-opening to form the ester and a carboxylate anion. libretexts.org

This method is a widely used strategy for ester synthesis from anhydrides. byjus.com

Table 2: Ester Formation from this compound and Alcohols

| Reactant 1 | Reactant 2 (Nucleophile) | Catalyst/Base | Product | Reaction Type |

| This compound | Alcohol | Pyridine or other amine base | Ester and Carboxylic Acid | Nucleophilic Acyl Substitution (Alcoholysis) |

The reaction of this compound with carbon-based nucleophiles, such as Grignard reagents, provides a powerful method for carbon-carbon bond formation. organic-chemistry.org A notable application is the enantioselective desymmetrization of the anhydride. For instance, the reaction of 3-phenylglutaric anhydride with phenylmagnesium chloride in the presence of the chiral ligand (-)-sparteine (B7772259) yields a ketoacid with high enantiomeric excess. organic-chemistry.org This reaction highlights the ability of Grignard reagents, when complexed with a chiral ligand, to selectively attack one of the two carbonyl groups in the anhydride.

Initial studies on the reaction between 3-phenylglutaric anhydride and phenylmagnesium chloride with (-)-sparteine demonstrated an enantioselectivity of 88% ee, which was further optimized to achieve up to 92% ee and a 91% yield. organic-chemistry.org This approach offers a significant advancement in asymmetric synthesis, expanding the utility of anhydrides beyond reactions with heteroatom nucleophiles. organic-chemistry.org Grignard reagents typically add to one of the carbonyls, and upon acidic workup, a ketoacid is formed. masterorganicchemistry.commasterorganicchemistry.com

Table 3: Reaction of 3-Phenylglutaric Anhydride with a Grignard Reagent

| Reactant 1 | Reactant 2 (Nucleophile) | Chiral Ligand | Product | Key Outcome |

| 3-Phenylglutaric Anhydride | Phenylmagnesium Chloride | (-)-Sparteine | Ketoacid | High Enantioselectivity (up to 92% ee) |

Reactions with Alcohol Nucleophiles: Ester Formation

Cyclization Reactions and Ring Transformations

Beyond simple ring-opening reactions, this compound and its analogues can participate in more complex transformations that lead to the formation of new ring systems.

This compound can undergo intramolecular Friedel-Crafts acylation, a powerful reaction for constructing polycyclic systems. researcher.liferesearcher.lifersc.org In this reaction, the aromatic ring of the phenyl group acts as the nucleophile, attacking one of the carbonyl groups, which is activated by a Lewis acid catalyst like aluminum chloride. sigmaaldrich.cn This type of reaction is particularly useful for forming five- or six-membered rings fused to the existing aromatic ring. masterorganicchemistry.com The efficiency of these intramolecular cyclizations is often dependent on the length of the chain connecting the aromatic ring and the anhydride, with six-membered ring formation generally being favored. masterorganicchemistry.com Such reactions are pivotal in the synthesis of various polycyclic aromatic compounds. masterorganicchemistry.com

The Castagnoli-Cushman reaction (CCR) is a cyclocondensation reaction between a cyclic anhydride and an imine to produce a substituted lactam. mdpi.comresearchgate.net Glutaric anhydride and its substituted analogues are common substrates in this reaction, leading to the formation of six-membered lactam rings (piperidin-2-ones). mdpi.comchemrxiv.org The reaction mechanism is thought to involve the initial formation of an acylated imine, which then undergoes enolization and subsequent cyclization. chemrxiv.org

The use of substituted glutaric anhydrides, such as this compound, can introduce stereocenters into the resulting lactam products. The reaction often proceeds with a degree of diastereoselectivity. chemrxiv.org For example, the reaction of imines with succinic anhydride analogues can yield trans-lactams with high diastereoselectivity. The CCR has been applied to the synthesis of a wide variety of biologically active nitrogen-containing heterocyclic compounds. mdpi.com The scope of the reaction has been expanded to include various substituted anhydrides and imines, making it a versatile tool in medicinal chemistry. chemrxiv.org

Castagnoli–Cushman Reaction (CCR) with this compound Analogues

Mechanistic Studies of CCR with Substituted Glutaric Anhydrides

Exploration of Reaction Selectivity (Regio-, Diastereo-, Enantioselectivity)

The reactivity of this compound is characterized by various forms of selectivity, which are crucial for its application in synthesis.

Regioselectivity : In reactions involving nucleophilic attack on the anhydride carbonyl groups, such as reductions with metal hydrides, regioselectivity becomes a key issue. Studies on the reduction of the related 2-phenylsuccinic anhydride showed that while steric factors would predict attack at the less hindered carbonyl, the electron-withdrawing nature of the phenyl group weakens the adjacent carbonyl, making it more susceptible to attack. cdnsciencepub.com This electronic effect leads to a preference for reduction at the more hindered carbonyl group, demonstrating that electronic factors can override steric hindrance in determining regioselectivity. cdnsciencepub.com A similar interplay of steric and electronic effects would be expected to govern the regioselectivity of reactions involving this compound.

Diastereoselectivity : As discussed in the context of the CCR (Section 3.2.1.2), the phenyl substituent is expected to be a powerful stereodirecting group, leading to high diastereoselectivity in the formation of new stereocenters. nih.govmdpi.com

Enantioselectivity : Prochiral molecules like 3-phenylglutaric anhydride have been used in studies of enantioselective synthesis. Enzymatic desymmetrization of 3-phenylglutaric anhydrides using alcoholysis can be performed with good stereoselectivity. iupac.org For example, the use of different enzymes can influence the enantiomeric ratio of the resulting monoester product. iupac.org Furthermore, non-enzymatic methods, such as alcoholysis catalyzed by bifunctional Cinchona-based sulfonamides, have achieved high levels of enantioselectivity in the desymmetrization of meso-glutaric anhydrides. researchgate.net These approaches could potentially be adapted for the enantioselective synthesis of chiral building blocks from this compound.

Mechanistic Investigations through Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involving cyclic anhydrides.

DFT calculations have been employed to investigate the mechanisms of various reactions involving anhydrides. For the Castagnoli-Cushman reaction, computational studies have been crucial in moving beyond earlier mechanistic hypotheses. mdpi.com DFT studies on related systems have helped to disagree with concerted mechanisms, instead providing support for stepwise pathways that involve Mannich-type intermediates. mdpi.com These calculations can model the transition states and intermediates, providing energy profiles that explain the observed reactivity and selectivity. mdpi.com

In the context of C-C bond activation, a challenging but synthetically valuable transformation, combined experimental and DFT studies have been used to uncover the mechanism of ruthenium-catalyzed reactions. marquette.edu For other systems, such as the rhodium-catalyzed hydrogenolysis of C(aryl)–C(alkyl) bonds, DFT studies have been used to differentiate between possible mechanistic pathways, such as a direct C-C activation versus a C-H activation-decarboxylation sequence. nih.gov Modeling studies on compounds derived from α-phenylglutaric anhydride have also been carried out using the B3LYP exchange-correlation functional to understand conformational preferences. rsc.org

The analysis of transition states (TS) is a key component of computational mechanistic studies. For the desymmetrization of meso-glutaric anhydrides via alcoholysis, DFT calculations have been used to model the transition states for both concerted and stepwise pathways. researchgate.net These calculations can highlight the role of the catalyst and explain the origin of enantioselectivity by comparing the energy barriers of the transition states leading to the different enantiomers. researchgate.net For the CCR, Knapp and others have outlined different possible Mannich transition state geometries, including "chair," "boat," and "open" configurations, which are stabilized by hydrogen bonding and influenced by the steric bulk of substituents. mdpi.com Such analyses are critical for understanding and predicting the stereochemical outcomes of reactions involving this compound.

Derivatives and Analogues of 2 Phenylglutaric Anhydride

Synthesis of Structurally Modified Derivatives

The chemical modification of 2-phenylglutaric anhydride (B1165640) allows for the creation of diverse derivatives with tailored properties. A common strategy involves the reaction of the anhydride with various nucleophiles to open the anhydride ring and form new functionalized structures. For instance, 2-phenylglutaric anhydride can be converted into its corresponding imide, 3-phenylpiperidine-2,6-dione, through a reaction with ammonium (B1175870) carbonate. researchgate.netppm.edu.pl This imide serves as a key intermediate that can be further alkylated to produce a variety of N-substituted derivatives. researchgate.net

Another powerful method for derivatization is the nickel-catalyzed reductive coupling of unsymmetrical anhydrides, such as 2-phenylsuccinic anhydride (a close analogue), with alkyl bromides. This process involves an oxidative addition and decarbonylation that occurs at the less sterically hindered side of the anhydride, yielding β-functionalized carboxylic acids. nih.gov

Furthermore, the Castagnoli-Cushman reaction (CCR) and its variations provide a pathway to complex heterocyclic derivatives. In a novel approach, an anionic anhydride Mannich reaction utilizing N-sulfonyl protected imines and a substituted anhydride derived from 4-isopropyl vanillin (B372448) was developed for the synthesis of highly substituted γ-lactams. acs.org This method demonstrates the potential for creating densely functionalized core structures from anhydride precursors.

| Starting Anhydride | Reaction / Reagents | Product Class | Key Features | Reference |

|---|---|---|---|---|

| This compound | 1. Ammonium carbonate 2. Alkylating agents (e.g., 1,4-dibromobutane) | N-substituted 3-phenylpiperidine-2,6-diones | Creates a library of derivatives by varying the N-substituent. | researchgate.netppm.edu.pl |

| 2-Phenylsuccinic anhydride | Ni(COD)₂, bipy, Zn, Alkyl bromide | β-Functionalized carboxylic acids | Nickel-catalyzed decarbonylative alkylation at the less hindered position. | nih.gov |

| Substituted benzylidene succinic anhydride | N-sulfonyl imine, LDA | Densely substituted γ-lactams | Anionic anhydride Mannich reaction; forms NH γ-lactams in high yield. | acs.org |

Functionalization Strategies and their Impact on Reactivity

The reactivity of glutaric anhydride analogues can be significantly influenced by the introduction of various functional groups. These modifications can facilitate key reaction steps, such as enolate formation, thereby enhancing the anhydride's utility in multicomponent reactions like the Castagnoli-Cushman reaction (CCR).

Incorporating electron-withdrawing groups, such as a cyano group, at the C2 position of the glutaric anhydride ring has been shown to increase reactivity. 2-Cyano-glutaric anhydrides react readily with imines to produce 2-piperidinones, a process that generates three new stereogenic centers with good diastereoselectivity. nih.gov The presence of such functional groups can facilitate the enolization of the anhydride, which is a key step in the CCR mechanism, leading to improved reactivity toward imines. researchgate.net Similarly, the introduction of a phenyl ring, as seen in 3-phenylsuccinic anhydride, enhances reactivity, allowing the CCR to proceed at lower, even ambient, temperatures compared to unsubstituted anhydrides. acs.org

Another effective strategy involves the functionalization of the imine component used in reactions with the anhydride. The use of N-sulfonyl protected imines, for example, alters the electronic properties of the imine. The electron-withdrawing sulfonyl group reduces the basicity of the imine's nitrogen atom while maintaining its electrophilic character, which prevents unwanted side reactions and allows for the use of strong bases like LDA to generate the anhydride enolate cleanly. acs.org This approach expands the scope of the CCR to include base-promoted variants.

| Anhydride/Reactant | Functional Group | Impact on Reactivity | Reaction Example | Reference |

|---|---|---|---|---|

| 2-Cyano-glutaric anhydride | Cyano group | Enhances reactivity by facilitating enolate formation. | Reaction with N-arylarylmethanimines to yield 2-piperidinones. | nih.govresearchgate.net |

| 3-Phenylsuccinic anhydride | Phenyl group | Increases reactivity, allowing for lower reaction temperatures. | Castagnoli-Cushman reaction. | acs.org |

| N-Sulfonyl imine (with anhydride) | Sulfonyl group on imine | Reduces imine basicity, enabling use of strong bases for anhydride enolization. | Anionic anhydride Mannich reaction. | acs.org |

Chiral Analogues and their Importance in Asymmetric Synthesis

Chiral analogues derived from or related to this compound are of significant interest in asymmetric synthesis, where the goal is to produce enantiomerically pure compounds. These chiral building blocks and catalysts are crucial for controlling the stereochemical outcome of chemical transformations.

One important application is in asymmetric hydrogenation. Ruthenium(II) complexes bearing chiral ligands have been successfully employed in the asymmetric transfer hydrogenation (ATH) of various ketones. For example, new enantiopure ligands synthesized from precursors like this compound can be coordinated to ruthenium to create catalysts that afford excellent enantioselectivities in the reduction of prochiral ketones to chiral alcohols. rsc.orgrsc.org

Another powerful strategy is the desymmetrization of prochiral anhydrides. The asymmetric alcoholysis of achiral 3-aminoglutaric anhydrides, catalyzed by cinchona alkaloids, can produce chiral γ-carboxy-β-amino acid derivatives with high enantiomeric excess. researchgate.net This method provides a direct route to valuable chiral building blocks for peptidomimetics and other biologically active molecules. Similarly, the reaction of aryl-substituted succinic anhydrides can be controlled with asymmetric catalysis, where the phenyl ring is essential for the correct orientation in the transition state, leading to products with high diastereo- and enantioselectivity. nih.gov The choice of a chiral auxiliary or catalyst is fundamental to achieving high levels of stereocontrol in these transformations. sciencenet.cn

| Chiral Strategy | Precursor/Analogue | Catalyst/Reagent | Product | Significance | Reference |

|---|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Ketones (e.g., 1-indanone) | Ru(II) complex with chiral N,N-ligand (derived from 2-phenyl-glutaric anhydride) | Chiral alcohols | Creates chiral centers via catalytic reduction with high enantioselectivity. | rsc.orgrsc.org |

| Desymmetrization | 3-Aminoglutaric anhydride | Cinchona alkaloids | γ-Carboxy-β-amino acids | Provides enantiomerically enriched building blocks from a prochiral starting material. | researchgate.net |

| Catalytic Asymmetric CCR | Aryl-substituted succinic anhydrides | Asymmetric bisurea catalyst | Lactams with high diastereo- and enantioselectivity | Phenyl group directs stereochemical outcome in the catalyzed reaction. | nih.gov |

Glutaric Anhydride Analogues with Endocyclic Heteroatoms

Replacing one of the endocyclic carbon atoms in the glutaric anhydride backbone with a heteroatom such as oxygen, sulfur, or nitrogen significantly expands the accessible chemical space and enhances the reactivity of the anhydride. acs.orgspbu.ruspbu.ru This structural modification has proven particularly valuable in the context of the Castagnoli-Cushman reaction (CCR). researchgate.net

The incorporation of endocyclic heteroatoms generally leads to increased reactivity, which often allows the CCR to proceed to completion at markedly lower temperatures compared to the all-carbon analogues. acs.org This enhanced reactivity is attributed to the influence of the heteroatom on the acidity of the α-protons of the anhydride, which facilitates the enolization step crucial for the reaction mechanism. researchgate.netacs.org

Oxa, aza, and thia analogues of glutaric anhydride react with imines to produce the corresponding δ-lactams, which are core structures in many biologically active compounds. nih.govmdpi.com For example, diglycolic anhydride (an oxa-analogue) reacts with various imines to produce 3,4-disubstituted 5-oxomorpholine-2-carboxylic acids. nih.govmdpi.com Similarly, thiodiglycolic anhydride (a thia-analogue) reacts cleanly with imines to furnish 5-oxothiomorpholin-2-carboxylic acid products in good to excellent yields. acs.org These heteroatom-containing building blocks are significant as they provide efficient access to lead-like heterocyclic compounds for drug discovery. researchgate.netspbu.ruspbu.ru

| Analogue Type | Example Compound | Heteroatom | Impact on Reactivity | Product Example (from CCR) | Reference |

|---|---|---|---|---|---|

| Oxa-analogue | Diglycolic anhydride | Oxygen | Enhanced reactivity, lower reaction temperatures. | 5-Oxomorpholine-2-carboxylic acids | nih.govmdpi.com |

| Thia-analogue | Thiodiglycolic anhydride | Sulfur | Enhanced reactivity due to increased α-CH acidity. | 5-Oxothiomorpholin-2-carboxylic acids | acs.org |

| Aza-analogue | N-Substituted aza-anhydrides | Nitrogen | Increased reactivity, access to piperazine (B1678402) analogues. | Piperazine derivatives | nih.govacs.org |

Advanced Analytical and Computational Studies

Spectroscopic Characterization of 2-Phenylglutaric Anhydride (B1165640) and its Derivatives

Spectroscopic methods are fundamental tools for confirming the identity and structure of 2-phenylglutaric anhydride and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) provide detailed information about the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Analysis of the 220 MHz proton magnetic resonance spectrum has been a subject of study for this compound. scispace.com

¹H NMR: Proton NMR spectra provide information on the chemical environment of hydrogen atoms in the molecule. For this compound and its parent acid, 3-phenylglutaric acid, characteristic signals can be observed for the aromatic protons on the phenyl ring and the aliphatic protons on the glutaric anhydride ring. chemicalbook.comchemicalbook.com In derivatives, high-field ¹H NMR is used to obtain detailed data on their 3D structure, including the measurement of coupling constants. rsc.org

¹³C NMR: Carbon-13 NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their electronic environments. libretexts.org For anhydride derivatives, the carbonyl carbons (C=O) are particularly distinct, typically appearing far downfield in the spectrum (160-190 ppm). libretexts.orgoregonstate.edu The carbons of the phenyl group and the aliphatic backbone also show characteristic chemical shifts.

HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional NMR technique is used to determine proton-carbon correlations, mapping which protons are directly attached to which carbons. rsc.org For derivatives of phenylsuccinic anhydride, a closely related compound, HSQC experiments are vital for unambiguously assigning ¹H and ¹³C signals and confirming the structure of newly synthesized molecules like γ-lactams. oaji.netnuph.edu.uaresearchgate.net

Table 1: Typical NMR Chemical Shift Ranges for this compound Moieties This table presents generalized data compiled from typical chemical shift ranges for the functional groups present.

| Atom Type | Nucleus | Chemical Shift (δ) Range (ppm) | Notes |

| Carbonyl | ¹³C | 165 - 180 | The two carbonyl carbons in the anhydride ring. |

| Aromatic | ¹³C | 125 - 140 | Carbons of the phenyl ring. |

| Aliphatic (CH, CH₂) | ¹³C | 25 - 50 | Carbons in the glutaric ring. |

| Aromatic | ¹H | 7.0 - 7.5 | Protons on the phenyl ring. |

| Aliphatic (CH, CH₂) | ¹H | 2.0 - 4.0 | Protons on the glutaric ring. |

Computational chemistry offers powerful tools for predicting spectroscopic properties, which can then be compared with experimental data to confirm structural assignments. One significant application is the prediction of specific rotation, [α]D, for chiral molecules.

For chiral derivatives of this compound, theoretical values of [α]D can be calculated using Density Functional Theory (DFT) at levels such as B3LYP/6-311+G(d,p) with the Gaussian suite of programs. rsc.orgresearchgate.net By comparing the calculated optical rotation values of different conformers with the experimental values obtained from separated enantiomers, researchers can assign the absolute configuration (e.g., R/S) to the chiral centers. rsc.org This method has been successfully applied to assign the configuration of chiral derivatives of related compounds like 3-phenylsuccinic anhydride. rsc.org

NMR Spectroscopy (¹H, ¹³C, HSQC)

Computational Chemistry and Molecular Modeling

Computational modeling provides insights into molecular properties that are difficult or impossible to observe directly through experimental means. These studies are crucial for understanding molecular shape, stability, and potential biological interactions.

The three-dimensional shape and flexibility of this compound are key determinants of its reactivity and interaction with other molecules. Conformational analysis studies have been performed on substituted 3-phenylglutaric anhydrides using experimental data from dipole moments and NMR, combined with theoretical calculations. acs.org These studies help determine the most stable conformations, such as the preferred orientation of the phenyl group (axial or equatorial) relative to the anhydride ring. acs.org

Theoretical calculations are also employed to explore the entire conformational space of derivatives, identifying the most stable low-energy conformers. rsc.org The calculation of dihedral angles from vicinal proton coupling constants obtained via NMR is another powerful method for analyzing the conformation of glutaric anhydride rings in solution. acs.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a protein target. This method is widely used to understand potential drug-target interactions.

In one study, this compound was used to modify human insulin (B600854). researchgate.net Subsequent molecular dynamics simulations, an extension of docking studies, were performed to monitor the structural changes, potential energy, and accessible surface area of the modified insulin. These simulations revealed that the modified forms of insulin exhibited increased structural compactness and were prone to forming amorphous aggregates rather than the amyloid fibrils associated with unmodified insulin. researchgate.net

Docking studies have also been performed on derivatives of this compound. For instance, a complex derivative was docked into the SH2 domain of the STAT3 protein to analyze its binding mode and interactions with key residues in the protein's binding pocket. rsc.org Similarly, docking simulations with related anhydride compounds have been used to predict binding affinities to targets like cyclooxygenase-2 (COX-2) and Hypoxia Inducible Factor 1-α, guiding further research in drug design.

The interaction of molecules with light is described by their linear and nonlinear optical (NLO) properties. Materials with significant NLO properties are of interest for applications in optoelectronics and photonics.

Theoretical investigations into the NLO properties of anhydride derivatives have been conducted using quantum chemical calculations. researcher.lifecolab.ws For example, a study on (2E)-3-(3-chlorophenyl)prop-2-enoic anhydride, a related compound, involved calculations of its first hyperpolarizability (a measure of NLO activity) using Density Functional Theory (DFT). science.gov The analysis, which also included Natural Bond Orbital (NBO) analysis to understand charge transfer within the molecule, found the compound to have a first hyperpolarizability significantly greater than that of urea, a standard NLO material. This suggests that anhydride derivatives can be attractive candidates for future NLO studies. science.gov Such theoretical studies provide a basis for designing new molecules with enhanced optical properties. researchgate.net

Chiral Resolution and Enantiomeric Separation of 2 Phenylglutaric Anhydride and Its Intermediates

Chromatographic Enantioseparation Techniques

Chromatographic methods are powerful tools for the analytical and preparative separation of enantiomers. These techniques rely on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a widely used and effective method for enantioseparation. For derivatives of 2-phenylglutaric anhydride (B1165640), specific chiral columns have demonstrated successful separation. In one study, diastereomers derived from racemic 2-phenylglutaric anhydride were separated using semi-preparative HPLC. mdpi.comnii.ac.jp The research utilized both Chiralpak AD, which is based on amylose (B160209) tris(3,5-dimethylphenylcarbamate), and Chiralcel ODH, based on cellulose (B213188) tris(3,5-dimethylphenylcarbamate), to achieve separation of the synthesized diastereomeric compounds. mdpi.comnii.ac.jp

The principle is demonstrated in the successful resolution of the closely related compound, (R)-3-phenylsuccinic anhydride, via Rh/Bisphosphine-Thiourea-Catalyzed Asymmetric Hydrogenation. The enantiomeric excess of the product was determined by chiral HPLC, showcasing the method's utility. rsc.org The specific conditions for this separation highlight the precise control required for effective resolution.

Table 1: Chiral HPLC Separation Conditions for (R)-3-Phenylsuccinic Anhydride

| Parameter | Value |

| Column | Chiralpak AD-H |

| Mobile Phase | Hexane:Isopropanol = 98:2 |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (Major) | 46.8 min |

| Retention Time (Minor) | 52.8 min |

Data sourced from a study on the asymmetric hydrogenation of 2-phenylmaleic anhydride, where the product was analyzed by chiral HPLC. rsc.org

Supercritical Fluid Chromatography (SFC) has emerged as a superior technique for the preparative separation of certain chiral compounds, offering advantages in speed and environmental impact over traditional HPLC. researchgate.net This method has been successfully applied to the direct preparative isolation of this compound enantiomers. nih.gov

The thermodynamic properties of this compound, including its stability at higher temperatures, make it well-suited for separation using supercritical fluids. libretexts.org A key development was the use of 2,2,2-trifluoroethanol (B45653) (TFE) as a modifier in the supercritical CO2 mobile phase. nih.gov This approach avoids the use of alcohol modifiers like methanol, which can react with the anhydride, and allows for the isolation of clean, underivatized enantiomers with high resolution. nih.gov

Table 2: Preparative SFC Conditions for this compound Resolution

| Parameter | Condition |

| Instrument | Supercritical Fluid Chromatograph |

| Column | Chiralpak AD-H |

| Mobile Phase | CO2 with 15% 2,2,2-Trifluoroethanol (TFE) |

| Flow Rate | 10 mL/min |

| Pressure | 100 bar |

| Temperature | 40 °C |

Data from a study on the purification of alcohol-sensitive chiral compounds using SFC. nih.govcas.cz

Chiral HPLC

Classical Resolution Methods

Classical resolution involves the conversion of a racemic mixture into a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional means such as crystallization.

This long-standing method is typically applied to the hydrolyzed form of the anhydride, 2-phenylglutaric acid. The process involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base. libretexts.org Commonly used resolving agents include naturally occurring alkaloids like brucine (B1667951) and strychnine, or synthetic chiral amines such as (R)- or (S)-1-phenylethylamine. libretexts.orgresearchgate.net

The reaction yields a mixture of two diastereomeric salts (e.g., (R)-acid·(R)-base and (S)-acid·(R)-base). Due to their different spatial arrangements, these salts exhibit different solubilities in a given solvent. wikipedia.org Through fractional crystallization, the less soluble diastereomeric salt precipitates from the solution and can be isolated by filtration. researchgate.netnih.gov Subsequently, the separated salt is treated with a strong acid to break the ionic bond, regenerating the enantiomerically pure carboxylic acid and recovering the chiral resolving agent. researchgate.net While specific studies detailing the resolution of 2-phenylglutaric acid are not widely reported, this method has been successfully applied to the structurally similar phenylsuccinic acid using (-)-proline as the resolving agent. wikipedia.org

Kinetic resolution differentiates enantiomers based on their different reaction rates with a chiral catalyst or reagent. internationaljournalssrg.org One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. This approach can be applied directly to the anhydride.

A non-enzymatic example involves the reaction of β-phenylglutaric anhydride with l-menthol, which resulted in the formation of diastereomeric mono-l-menthyl esters in unequal proportions (54:46%), demonstrating a modest kinetic resolution. rsc.org

Enzymatic kinetic resolution, particularly using lipases, is a powerful and highly selective method. While specific data on the 2-phenyl isomer is limited, studies on the related 3-phenylglutaric anhydride provide excellent examples of this approach. The desymmetrization of 3-phenylglutaric anhydride via alcoholysis catalyzed by Candida antarctica lipase (B570770) B (CALB) has been reported to yield the corresponding monoester with an enantiomeric excess (e.e.) of 79%. nii.ac.jpnih.gov In another study, the hydrolysis of 3-phenylglutaric acid dimethyl diester using a modified lipase achieved an enantiomeric excess greater than 90%. nih.gov These enzymatic methods highlight a valuable strategy for producing chiral intermediates from phenylglutaric anhydrides.

Table 3: Examples of Kinetic Resolution of Phenylglutaric Anhydride Derivatives

| Substrate | Method/Catalyst | Result | Enantiomeric Excess (e.e.) |

| 3-Phenylglutaric Anhydride | Enzymatic Desymmetrization (CALB) | Monoester formation | 79% |

| 3-Phenylglutaric Acid Dimethyl Diester | Enzymatic Hydrolysis | Monomethyl ester formation | >90% |

| β-Phenylglutaric Anhydride | Non-enzymatic reaction with l-menthol | Diastereomeric mono-l-menthyl esters | 8% (54:46 ratio) |

Data sourced from studies on enzymatic and non-enzymatic resolutions. nih.govrsc.orgnih.gov

Diastereomeric Salt Formation

Emerging Techniques in Chiral Separation (e.g., Membrane Resolution)

Emerging techniques aim to provide more efficient, scalable, and continuous methods for chiral separation. Among these, membrane-based resolution is a promising field. This technology utilizes a chiral membrane to selectively transport one enantiomer over the other, leading to the separation of the racemic mixture. libretexts.org

The enantioselectivity of a membrane can be achieved in several ways. One approach is to use polymers that are inherently chiral, such as derivatives of cellulose or synthetic homochiral polymers. libretexts.org Another strategy involves embedding a chiral selector, such as a cyclodextrin (B1172386) or a chiral crown ether, into an achiral polymer matrix. The chiral selector creates recognition sites that interact differently with each enantiomer, resulting in different permeation rates through the membrane.

While membrane-based separation has been successfully applied to various pharmaceuticals and chiral molecules, specific studies detailing its application to this compound or its acid are not yet widely available in the literature. libretexts.org However, the principles suggest its potential applicability. A system could be designed where a liquid membrane containing a chiral carrier or a solid polymer membrane with chiral recognition sites facilitates the separation of 2-phenylglutaric acid enantiomers in a continuous process, offering a potentially scalable alternative to batch chromatographic or crystallization methods. researchgate.net

Applications in Complex Molecule Synthesis

Role as a Chiral Building Block in Natural Product Synthesis

2-Phenylglutaric anhydride (B1165640) is a valuable prochiral substrate, meaning it can be converted into a chiral molecule in a single step. This property is particularly useful in asymmetric synthesis, where the goal is to create a specific enantiomer of a chiral product. A key method for this is the desymmetrization of the anhydride ring.

Research has shown that reacting 2-phenylglutaric anhydride (referred to as β-phenylglutaric anhydride in some literature) with a chiral alcohol, such as l-menthol, can lead to the formation of diastereomeric monoesters. nih.gov This process, while showing modest selectivity on its own, establishes the principle of creating chiral molecules from this achiral starting material. nih.gov More advanced methods, often employing enzymes or chiral organocatalysts, can achieve much higher enantioselectivity in the ring-opening of such meso-anhydrides, yielding versatile chiral monoesters. nih.gov These resulting chiral hemiesters are important intermediates in the construction of bioactive compounds. For instance, the related 3-phenylglutaric acid has been used as a starting point for the enantioselective synthesis of natural striatenic acid. researchgate.net The chiral mono-pyrrolidides of β-phenylglutaric acid can also be synthesized, further demonstrating its utility as a versatile chiral building block. nih.gov

Application in the Synthesis of Pharmacologically Active Compounds

The structure of this compound provides a robust scaffold that can be elaborated into a diverse range of pharmacologically relevant molecules.

The γ-lactam (or 2-oxopyrrolidine) ring is a core structural motif in numerous biologically active natural products and pharmaceuticals. This compound has been identified as a highly reactive and effective component in the synthesis of these structures. A notable application is the formal cycloaddition reaction (annulation) between this compound (often referred to as phenylsuccinic anhydride) and 1,3-azadienes. This reaction constructs polysubstituted allylic 2-oxopyrrolidines that bear contiguous stereocenters. tandfonline.com

The reaction is efficient, modular, and proceeds with high stereochemical control, producing predominantly one stereoisomer. tandfonline.com The process is notable for its atom economy, as nearly all atoms from the reactants are incorporated into the final product structure. tandfonline.com This method provides a direct route to complex lactams, which are valuable in drug discovery and development. tandfonline.com

Table 1: Synthesis of Allylic 2-Oxopyrrolidines from this compound This interactive table summarizes the reactants and conditions for the annulation reaction.

| Anhydride | 1,3-Azadiene Precursors | Reaction Conditions | Product Type | Key Feature |

| This compound | Enals and Primary Amines | Room Temperature | Allylic 2-Oxopyrrolidine | High stereocontrol, atom economy |

Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that has been implicated in the development of various human cancers, making it a key target for novel cancer therapies. mdpi.com Research has demonstrated that this compound is a key starting material for the synthesis of molecules designed to inhibit the STAT3 signaling pathway. mdpi.com

A specific synthetic route starts with the treatment of α-phenylglutaric anhydride with polyphosphoric acid to create a tetralone carboxylic acid intermediate. mdpi.com This core structure is then subjected to a series of reactions, including amide coupling and aldol (B89426) condensation, to produce complex heterocyclic compounds, such as hexahydrobenzo[h]cinnoline derivatives. mdpi.com These final molecules are designed as chimera compounds that merge different scaffolds known to have STAT3 inhibitory activity. mdpi.com The goal of this approach is to develop direct inhibitors that can bind to the SH2 domain of STAT3, which is crucial for its activation and dimerization. mdpi.com

Table 2: Synthetic Pathway to STAT3 Inhibitor Scaffolds This interactive table outlines the general synthetic sequence starting from this compound.

| Step | Reactant(s) | Reagent(s) | Intermediate/Product | Purpose |

| 1 | α-Phenylglutaric anhydride | Polyphosphoric Acid | 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | Ring closure to form core structure mdpi.com |

| 2 | Step 1 Product, 4-(trifluoromethyl)aniline | TBTU (Coupling Agent) | Amide derivative | Introduce second pharmacophore element mdpi.com |

| 3 | Step 2 Product, Glyoxylic acid | - | α,β-unsaturated acid | Prepare for final cyclization mdpi.com |

| 4 | Step 3 Product | Hydrazine | Hexahydrobenzo[h]cinnoline derivative | Formation of the final heterocyclic scaffold mdpi.com |

Peptidomimetics are molecules that mimic the structure and function of natural peptides but often have improved properties, such as enhanced stability and oral bioavailability. The structural framework of this compound makes it a suitable starting point for creating these scaffolds.

Through desymmetrization, this compound can be converted into chiral monoesters. nih.gov These monoesters are valuable substrates for multicomponent reactions like the Ugi and Passerini reactions, which are powerful tools for generating libraries of peptidomimetic compounds. Furthermore, derivatives of 2-phenylglutaric acid have been used to synthesize constrained bicyclic amino acids, which are considered promising building blocks for creating peptidomimetics. nih.gov Additionally, peptidomimetic prodrugs designed to target the SH2 domain of STAT3 have been developed, linking this application back to its role in creating cancer therapeutics.

Malaria remains a significant global health issue, and the development of new drugs is critical due to rising parasite resistance. While direct use of this compound in antimalarial synthesis is not widely documented, related dicarboxylic acids have been used to create derivatives of existing drugs. For example, glutaric anhydride, a related compound, has been used to synthesize ester acid homologs of the antimalarial drug mefloquine. These derivatives are often created as part of a "covalent bi-therapy" strategy, where two active molecules are linked together to enhance therapeutic effect and combat resistance. Another study describes the creation of a 10-DQHS glutaric acid derivative from dihydroartemisinin, a key antimalarial compound. mdpi.com Although research has explored hybrid molecules of PABA and glutamic acid targeting the folate pathway in Plasmodium falciparum, a direct and established application of this compound itself as a primary scaffold for novel antimalarial agents is not prominent in the reviewed literature. nih.gov

This compound has been used in the chemical modification of therapeutic proteins to alter their physical and functional properties. A key example is its application to human insulin (B600854), a protein drug used to treat diabetes. One of the challenges with insulin therapy is its propensity to form amyloid fibrils, which can be problematic for patients.

Studies have investigated the effect of modifying insulin by reacting it with this compound. mdpi.com This modification was found to increase the thermal stability and structural compactness of the insulin molecule. mdpi.com A significant finding was that the anhydride-modified insulin underwent amorphous aggregation instead of forming structured amyloid fibrils. mdpi.com While this particular modification rendered the insulin non-functional in in-vivo tests, the research highlights the potential of using such anhydrides to control and prevent the formation of harmful amyloid structures in therapeutic proteins. mdpi.com

Table 3: Effects of this compound Modification on Insulin This interactive table summarizes the observed changes in insulin properties after modification.

| Property | Unmodified Insulin | This compound-Modified Insulin | Reference |

| Aggregation Type | Amyloid Fibrils | Amorphous Aggregates | mdpi.com |

| Thermal Stability (Tm) | Lower | Increased | mdpi.com |

| Structural Compactness | Lower | Increased | mdpi.com |

| α-Helical Content | Higher | Reduced | mdpi.com |

| In-vivo Functionality | Functional | Non-functional | mdpi.com |

Future Research Directions and Unexplored Avenues

Green Chemistry Approaches in 2-Phenylglutaric Anhydride (B1165640) Synthesis and Transformations

Traditional synthesis of 2-phenylglutaric anhydride often involves reagents like acetic anhydride for the dehydration of 2-phenylglutaric acid. orgsyn.orgguidechem.com While effective, these methods align with classical synthetic strategies. The principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of renewable resources and benign substances, offer a clear path for future innovation. matanginicollege.ac.in

A significant avenue for future research is the application of biocatalysis. Enzymes, operating under mild conditions in aqueous environments, represent a cornerstone of green chemistry. internationaljournalssrg.org The desymmetrization of related 3-substituted glutaric acid diesters and anhydrides using enzymes like Candida antarctica lipase (B570770) B (CALB) has been successful, suggesting a strong potential for developing enzymatic routes to chiral derivatives from this compound. internationaljournalssrg.org Research could focus on screening novel lipases or genetically engineering existing ones to optimize reactivity and selectivity for this specific substrate.

Furthermore, replacing conventional solvents and reagents is a critical goal. Future work should explore alternative, greener dehydration methods that avoid the use of acetic anhydride. This could involve novel solid acid catalysts or membrane-based technologies that facilitate water removal under milder conditions. The use of environmentally benign solvent systems, such as polyethylene (B3416737) glycol (PEG) or supercritical fluids, for both the synthesis and subsequent transformations of this compound warrants investigation to minimize the environmental footprint of its lifecycle. matanginicollege.ac.in

Expanded Scope of Asymmetric Catalysis

The chiral nature of many of this compound's derivatives makes asymmetric catalysis a field of immense importance. While foundational work has established its potential, significant opportunities exist to expand the scope and efficiency of these transformations.

A key area for development is the use of organocatalysis. Asymmetric desymmetrization of this compound has been achieved with high enantioselectivity using Grignard reagents in the presence of chiral ligands like (-)-sparteine (B7772259) to form carbon-carbon bonds. organic-chemistry.org Building on this, future research could explore a much wider range of carbon- and heteroatom-based nucleophiles. Moreover, the application of chiral organocatalysts such as ureas, thioureas, and squaramides, which have been successfully used in asymmetric reactions with other anhydrides like homophthalic anhydride, could be extended to this compound. escholarship.orgresearchgate.net This would open new pathways to a diverse array of enantiomerically enriched building blocks.

The Castagnoli-Cushman reaction (CCR), which involves the reaction of an anhydride with an imine to form lactams, is another promising frontier. mdpi.com While asymmetric variants of the CCR have been developed for other anhydrides, their application to this compound is a relatively unexplored area. escholarship.orgresearchgate.net Future studies should focus on developing catalytic asymmetric CCR protocols using this compound to synthesize chiral piperidinone scaffolds, which are prevalent in medicinal chemistry.

The table below summarizes selected findings in the asymmetric transformation of this compound and related compounds, highlighting the potential for future expansion.

| Catalyst/Reagent System | Anhydride Substrate | Nucleophile/Reaction Partner | Product Type | Key Finding | Reference(s) |

|---|---|---|---|---|---|

| (-)-Sparteine / MgCl₂ | 3-Phenylglutaric anhydride | Phenylmagnesium chloride | Ketoacid | Achieved high enantioselectivity (up to 92% ee) in C-C bond formation. | organic-chemistry.org |

| Candida antarctica lipase B (CALB) | Dimethyl 3-phenyl glutarate | Water (Hydrolysis) | Chiral monoester | Successful enzymatic desymmetrization of a closely related diester. | internationaljournalssrg.org |

| Cinchona Alkaloids | Prochiral cyclic anhydrides | Methanol | Chiral monoester | Demonstrated the potential of organocatalysts for asymmetric ring-opening. | researchgate.net |

| Chiral Thiourea | Homophthalic anhydride | Imines | Lactam | Effective in catalyzing asymmetric Castagnoli-Cushman type reactions. | researchgate.net |

Investigation of Novel Biological Activities of Derivatives

Derivatives of this compound have already shown promise as biologically active molecules. This foundation provides a strong impetus for a systematic exploration of novel derivatives and their potential therapeutic applications.

A significant body of research has demonstrated that heterocyclic compounds derived from cyclic anhydrides can exhibit a wide range of biological effects, including antibacterial, antifungal, anticancer, and immunomodulatory activities. mphu.edu.ua Specifically, derivatives of this compound have been synthesized and evaluated for their therapeutic potential. For instance, a series of 3-phenylpiperidine-2,6-diones, prepared from this compound, were tested for antiviral activity. nih.gov Certain derivatives showed moderate activity against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus-1 (HSV-1). nih.gov In another study, derivatives were synthesized as potential inhibitors of the STAT3 protein, a target in cancer therapy. rsc.org

Future research should focus on a scaffold-based drug discovery approach, using this compound as a starting point for generating diverse chemical libraries. By reacting it with a wide array of binucleophiles, novel heterocyclic systems can be constructed. mphu.edu.ua These libraries can then be screened against a broad panel of biological targets. Given the activities found in related dicarboxylic acid derivatives, promising areas for investigation include anticancer, antidiabetic, anticonvulsant, and hypotensive activities. researchgate.net

The table below details some of the investigated biological activities of this compound derivatives.

| Derivative Class | Starting Material | Biological Target/Activity Screened | Notable Result | Reference(s) |

|---|---|---|---|---|

| 3-Phenylpiperidine-2,6-diones | This compound | Antiviral (HIV-1, CVB-2, HSV-1), Antibacterial, Antifungal | Moderate activity against CVB-2 and HSV-1 for specific derivatives. | nih.gov |

| Tetrahydronaphthalene carboxamides | α-Phenylglutaric anhydride | STAT3 Inhibition | Synthesis of novel compounds for evaluation as potential STAT3 inhibitors. | rsc.org |

Advanced Material Science Applications

The incorporation of aromatic moieties into polymers can significantly enhance their thermal stability, mechanical strength, and optical properties. This compound, with its rigid phenyl group and reactive anhydride functionality, is an excellent candidate monomer for the synthesis of advanced materials.

Anhydrides are fundamental building blocks in polymer chemistry, used to create high-performance materials like polyesters and polyamides. scbt.com Research has specifically demonstrated the synthesis of polyimides from bis(phenylglutaric anhydride)s, highlighting the suitability of this scaffold for creating thermally stable polymers. acs.orgresearcher.life More recently, there is growing interest in creating hybrid polymers, such as poly(ester imide)s, which combine the desirable properties of different polymer classes. rsc.org Future research should systematically explore the polymerization of this compound with various diols and diamines to create novel polyesters, polyamides, and poly(ester imide)s. The resulting materials could be characterized to understand how the pendant phenyl group influences properties like glass transition temperature, tensile strength, and degradability.

Beyond structural polymers, this compound has been identified as a component for functional materials. For example, it is listed as a potential aromatic anhydride for modifying alginic acid to create thermosetting anti-reflective compositions used in the manufacturing of semiconductors. google.com This points towards high-value applications in microelectronics. Furthermore, its potential use as a co-monomer in the formation of bio-based polymers opens avenues for developing more sustainable plastics. google.com Future work in this area could focus on optimizing these formulations and exploring other applications where its specific chemical structure could impart unique optical or electronic properties to a material.

Q & A

Q. What are the standard synthetic routes for preparing 2-Phenylglutaric anhydride, and how can its purity and structure be validated?

- Methodological Answer : this compound is typically synthesized via cyclization of 2-phenylglutaric acid using dehydrating agents like acetic anhydride or thionyl chloride. A common protocol involves refluxing the diacid with excess acetic anhydride under inert conditions, followed by vacuum distillation to isolate the product . Purity is confirmed via melting point analysis, while structural characterization employs H/C NMR (to identify aromatic protons and carbonyl groups) and FT-IR (to confirm anhydride C=O stretching at ~1800–1850 cm). Gas chromatography-mass spectrometry (GC-MS) can detect volatile impurities .

Q. How can researchers optimize reaction yields during synthesis to minimize by-products like uncyclized diacids?

- Methodological Answer : Yield optimization requires controlling reaction temperature, stoichiometry of dehydrating agents, and reaction time. For example, using a 2:1 molar ratio of acetic anhydride to diacid at 80–100°C under nitrogen minimizes incomplete cyclization. Post-synthesis, recrystallization from non-polar solvents (e.g., toluene) removes residual diacids. Kinetic monitoring via thin-layer chromatography (TLC) or in-situ IR spectroscopy helps terminate reactions at optimal conversion points .

Advanced Research Questions

Q. What computational approaches predict the stereoelectronic properties of this compound in Diels-Alder reactions, and how do they align with experimental data?

Q. How does the phenyl substituent in this compound influence its reactivity in nucleophilic acyl substitutions compared to aliphatic anhydrides?

- Methodological Answer : The phenyl group introduces steric hindrance and electron-withdrawing effects, slowing nucleophilic attack compared to aliphatic analogs like glutaric anhydride. Reactivity is quantified via Hammett σ constants, with kinetic studies (e.g., monitoring aminolysis rates using UV-Vis spectroscopy) showing a 10–20% reduction in reaction rates. Solvent effects (e.g., polar aprotic solvents like DMF) can mitigate steric constraints by stabilizing transition states .

Q. What strategies resolve contradictions in reported catalytic activity of this compound in asymmetric synthesis?

- Methodological Answer : Discrepancies often arise from variations in catalyst loading, solvent polarity, or substrate scope. Systematic reproducibility studies should:

- Compare results across multiple laboratories using standardized protocols.